molecular formula C15H15N3O3 B6799849 N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide

N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B6799849
M. Wt: 285.30 g/mol
InChI Key: FGWUTKUMGHGEKP-UHFFFAOYSA-N
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Description

N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[310]hexane-6-carboxamide is a complex organic compound characterized by its unique bicyclic structure fused with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide typically involves multi-step organic synthesis. The initial steps often include the formation of the benzimidazole core, followed by the introduction of the dioxolo group. The bicyclohexane moiety is then synthesized and coupled with the benzimidazole derivative under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the formation of the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the synthesis. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself or its substituted derivatives.

    Bicyclic compounds: Molecules with similar bicyclic structures, such as bicyclo[2.2.1]heptane derivatives.

Uniqueness

The uniqueness of N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

N-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(13-7-2-1-3-8(7)13)18-15-16-9-4-11-12(21-6-20-11)5-10(9)17-15/h4-5,7-8,13H,1-3,6H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUTKUMGHGEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)NC3=NC4=CC5=C(C=C4N3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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